molecular formula C20H29NO B1295759 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol CAS No. 73545-11-6

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Cat. No.: B1295759
CAS No.: 73545-11-6
M. Wt: 299.4 g/mol
InChI Key: YWACCMLWVBYNHR-UHFFFAOYSA-N
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Description

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is an organic compound with the molecular formula C20H29NO. It is known for its yellow crystalline powder form and has a melting point of 178-181°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with 4-ethyl-1-methyloctyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of quinolin-8-one derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 8-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinolin-8-one derivatives.

    Reduction: 7-(4-Ethyl-1-methyloctyl)quinolin-8-amine.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. This property is particularly useful in antimicrobial applications, where it disrupts the metal-dependent processes in microbial cells, leading to their death.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar coordination chemistry properties.

    7-(4-Ethyl-1-methyloctyl)quinolin-8-amine: A reduced form of the compound with different reactivity.

    Quinolin-8-one: An oxidized derivative with distinct chemical behavior.

Uniqueness: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is unique due to its specific alkyl substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and stability characteristics.

Properties

IUPAC Name

7-(5-ethylnonan-2-yl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWACCMLWVBYNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868261
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73545-11-6
Record name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73545-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-ethyl-1-methyloctyl)quinolin-8-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
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